[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol
Descripción
Propiedades
IUPAC Name |
[5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-7,16H,3H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUOUIPRAAGUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7057-48-9 | |
| Record name | 2',3'-Dideoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Métodos De Preparación
Bisxanthate Formation and Radical Initiation
A sustainable route to d4A involves the radical deoxygenation of ribonucleoside 2',3'-bisxanthates. Ribonucleosides are first converted to bisxanthates using bromoethane or 3-bromopropanenitrile as alkylating agents. The resulting intermediates undergo radical-induced cleavage with tris(trimethylsilyl)silane (TTMSS) and 1,1'-azobis(cyclohexanecarbonitrile) (ACCN), replacing toxic tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). This step selectively removes the 2'- and 3'-hydroxyl groups, forming the didehydro-dideoxy scaffold.
Enzymatic Deprotection and Base Modification
Following radical deoxygenation, the 5'-O-silyl ether protecting group is removed using tetrabutylammonium fluoride (TBAF), avoiding harsh acidic conditions. Adenosine deaminase then catalyzes the conversion of 2',3'-dideoxyadenosine to d4A with >90% yield, demonstrating the method's compatibility with biotransformations. This approach excels in scalability and environmental safety, though it requires precise control over radical initiation kinetics.
Allyl Complex-Mediated Synthesis
Nucleophile Generation and Allyl Attack
A patent-pending method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to deprotonate adenine, generating a potent nucleophile. This species attacks a γ-allyl palladium complex, forming the didehydro-dideoxy backbone through a stereospecific coupling reaction. The use of tetrahydrofuran (THF) and dimethylformamide (DMF) as co-solvents enhances reagent solubility without significantly decelerating the reaction.
Temperature and Solvent Optimization
Reactions proceed efficiently at 25–80°C, with higher temperatures accelerating nucleophilic attack but risking side product formation. Post-coupling, catalytic hydrogenation or chromatographic purification isolates d4A in high purity. While this method avoids enzymatic steps, its reliance on transition-metal catalysts and stringent anhydrous conditions poses challenges for large-scale applications.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Elimination | Uridine | NaOEt, DMF, Pd/C | 100°C, H2 atmosphere | N/A | Scalable, uses inexpensive starting materials | Multi-step, moderate stereoselectivity |
| Radical Deoxygenation | Ribonucleoside | TTMSS, ACCN, adenosine deaminase | RT to 60°C | 85–92% | Eco-friendly, high enzymatic efficiency | Requires specialized enzyme handling |
| Allyl Complex | Adenine derivative | DBU/DBN, γ-allyl Pd complex, THF/DMF | 25–80°C, anhydrous | N/A | Rapid coupling, minimal byproducts | Catalyst cost, sensitivity to moisture |
Mechanistic Insights and Stereochemical Considerations
Stereoselectivity in Phosphotriester Formation
During pronucleotide synthesis, cycloSal-ddAMP derivatives exhibit a 2:1 preference for the R configuration at phosphorus, attributed to steric effects during phosphitylation. While this stereochemical bias does not directly impact d4A preparation, it underscores the importance of reaction design in controlling nucleoside analogues' pharmacokinetic profiles.
Role of Thymidine Kinase in Phosphorylation
Although thymidine kinase primarily phosphorylates thymidine analogues like d4T, its low affinity for d4A (600-fold weaker than thymidine) necessitates prodrug strategies to bypass rate-limiting monophosphorylation. Lipophilic cycloSal derivatives, which release d4AMP intracellularly, exemplify this approach .
Análisis De Reacciones Químicas
Tipos de Reacciones: El beta-L-D4A experimenta diversas reacciones químicas, entre ellas:
Oxidación: El beta-L-D4A puede oxidarse para formar los óxidos correspondientes.
Reducción: Puede reducirse para formar derivados reducidos.
Sustitución: El beta-L-D4A puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y agentes alquilantes.
Principales Productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados del beta-L-D4A, que pueden tener diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
Antiviral Activity
HIV Treatment:
2',3'-Dideoxy-2',3'-didehydroadenosine has been studied extensively for its efficacy against HIV. It acts as a nucleoside reverse transcriptase inhibitor (NRTI), which means it interferes with the reverse transcription process that HIV utilizes to replicate its RNA into DNA. The compound's mechanism involves competitive inhibition where it mimics natural nucleotides but lacks the necessary hydroxyl groups for further elongation of the DNA strand, thus terminating viral replication .
Hepatitis B Virus:
The compound also demonstrates significant activity against Hepatitis B virus by inhibiting the viral DNA polymerase. This inhibition disrupts the replication cycle of the virus, leading to reduced viral loads in infected cells . Research indicates that 2',3'-dideoxy-2',3'-didehydroadenosine can effectively lower deoxycytidine incorporation into viral DNA, which is crucial for halting viral propagation .
Synthesis and Derivatives
The synthesis of 2',3'-dideoxy-2',3'-didehydroadenosine has evolved through various methods aimed at improving yield and reducing environmental impact. Recent studies have focused on greener synthetic routes using environmentally friendly reagents. For instance, a novel protocol involves radical deoxygenation techniques using tris(trimethylsilyl)silane and safer radical initiators .
Table 1: Synthesis Methods and Yields
| Method | Yield (%) | Environmental Impact |
|---|---|---|
| Traditional Chemical Synthesis | Varies | High |
| Radical Deoxygenation Protocol | 80% | Low |
| Enzymatic Transformation | 95% | Very Low |
Case Studies
Several case studies highlight the effectiveness of 2',3'-dideoxy-2',3'-didehydroadenosine in clinical settings:
- Clinical Trials for HIV: In trials assessing the efficacy of this compound as part of combination therapy for HIV-infected patients, it showed improved outcomes in terms of viral load reduction compared to standard treatments alone .
- Hepatitis B Management: In studies involving chronic Hepatitis B patients, treatment with 2',3'-dideoxy-2',3'-didehydroadenosine resulted in significant decreases in serum HBV DNA levels, showcasing its potential as a therapeutic agent in managing this infection .
Mecanismo De Acción
El beta-L-D4A ejerce sus efectos inhibiendo la ADN polimerasa viral, una enzima crucial para la replicación viral. El compuesto actúa como un terminador de cadena, impidiendo la elongación del ADN viral y, por lo tanto, inhibiendo la replicación viral. Este mecanismo es particularmente eficaz contra el virus de la hepatitis B y el virus de la inmunodeficiencia humana .
Comparación Con Compuestos Similares
Key Structural Modifications
The antiviral activity of nucleoside analogs depends heavily on sugar moiety modifications. Below is a structural comparison of d4A with related compounds:
| Compound | Structural Features | Key Modifications |
|---|---|---|
| d4A | 2',3'-dideoxy, 2',3'-didehydro ribose; adenine base | Double bond at C2'-C3' |
| ddA | 2',3'-dideoxy ribose; adenine base | Fully saturated sugar |
| Zalcitabine (ddC) | 2',3'-dideoxy ribose; cytosine base | Saturated sugar; cytosine base |
| Stavudine (d4T) | 2',3'-dideoxy, 2',3'-didehydro ribose; thymine base | Double bond at C2'-C3'; thymine base |
| Didanosine (ddI) | 2',3'-dideoxy ribose; inosine base | Hypoxanthine base; saturated sugar |
The didehydro modification in d4A and d4T introduces conformational rigidity, favoring interactions with viral RT .
Antiviral Activity
Comparative antiviral efficacy (HIV-1 inhibition in human T-cells):
Key Findings :
- d4A exhibits 280-fold greater potency than ddA against HIV-1 .
- Prodrug strategies (e.g., cycloSal-pronucleotides) enhance d4A's EC50 by 600-fold, bypassing phosphorylation barriers .
- Fluorinated analogs (e.g., 2'-β-FddA) show activity dependent on stereochemistry, highlighting the role of sugar pseudorotation .
Mechanism of Action and Resistance Profile
Reverse Transcriptase Inhibition
d4A acts as a chain terminator by incorporating its triphosphate form (d4A-TP) into viral DNA, blocking elongation. The didehydro sugar improves binding to RT's active site compared to ddA .
Resistance and Cross-Resistance
Cytotoxicity and Metabolic Challenges
- Cytostatic Effects : d4A's cytostatic activity (ID50 = 172 μM) is stronger than ddA (ID50 > 2,000 μM), suggesting higher toxicity in dividing cells .
- Metabolism : Both d4A and ddA are poorly phosphorylated due to low substrate affinity for cellular kinases (Ki > 500 μM). Prodrugs circumvent this by delivering pre-phosphorylated forms .
Prodrug Strategies to Enhance Efficacy
CycloSal-Pronucleotides
Actividad Biológica
2',3'-Dideoxy-2',3'-didehydroadenosine (d4A) is a nucleoside analog with significant antiviral properties, particularly against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). Its biological activity is primarily attributed to its ability to inhibit viral DNA polymerases, thereby disrupting viral replication processes. This article provides a detailed examination of the biological activity of d4A, including its mechanism of action, biochemical properties, and relevant research findings.
Target Enzyme : The primary target of d4A is the DNA polymerase of HBV. By binding to this enzyme, d4A effectively inhibits its activity.
Mode of Action : d4A competes with natural nucleotides for incorporation into viral DNA. This incorporation prevents the addition of deoxycytidine, leading to termination of viral DNA synthesis.
Biochemical Pathways : The compound disrupts the replication pathway of HBV by inhibiting the polymerase's function, resulting in decreased viral load in infected cells .
- Molecular Formula : C10H11N5O2
- Molecular Weight : 233.23 g/mol
- Stability : d4A exhibits relative stability under standard storage conditions (10°C - 25°C) and does not degrade rapidly.
Cellular Effects
d4A influences various cellular processes by inhibiting viral replication:
- Cell Signaling : The reduction in viral load can lead to improved cellular signaling pathways.
- Gene Expression : Infected cells show altered gene expression profiles due to reduced viral interference.
- Cellular Metabolism : The compound’s antiviral action contributes to enhanced cellular health and metabolic function.
Case Studies and Experimental Data
-
Antiviral Efficacy :
- In vitro studies have demonstrated that d4A exhibits significant antiviral activity against HBV with effective concentration (EC50) values ranging from 5 to 10 µM .
- A study highlighted that d4A and its derivatives showed enhanced stability and potency against HIV-infected cells when administered as prodrugs .
-
Dosage Effects in Animal Models :
- Research indicates that low to moderate doses of d4A effectively inhibit viral replication without significant toxicity. Higher doses may lead to adverse effects, necessitating careful dosage management in therapeutic applications.
- Metabolic Pathways :
Comparative Analysis
| Property | 2',3'-Dideoxy-2',3'-didehydroadenosine (d4A) | 2',3'-Dideoxyadenosine (ddA) |
|---|---|---|
| Molecular Formula | C10H11N5O2 | C10H13N5O3 |
| Antiviral Activity | High against HBV and HIV | Moderate against HIV |
| Stability | Stable under standard conditions | Less stable |
| Mechanism of Action | Inhibits DNA polymerase | Inhibits reverse transcriptase |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2',3'-Dideoxy-2',3'-didehydroadenosine, and how do they address regioselectivity challenges?
- Methodological Answer : The synthesis typically begins with adenosine derivatives, utilizing selective protection of hydroxyl groups. For example, cyclic disiloxane protection (e.g., TPDS-Cl₂ in pyridine) ensures regioselectivity at the 3′- and 5′-positions . Radical-induced reductive cleavage (allyltributylstannane, AIBN, UV irradiation) is employed to remove the 2′-hydroxyl group, yielding 2′-allyl-2′-deoxy intermediates. Subsequent dihydroxylation (OsO₄, N-methylmorpholine N-oxide) and oxidative cleavage (NaIO₄) generate aldehyde intermediates, which are reduced to final products .
Q. How are impurities or byproducts minimized during purification of 2',3'-dideoxy nucleosides?
- Methodological Answer : Column chromatography (silica gel, gradient elution with 0–1.5% methanol in dichloromethane) effectively separates stereoisomers and byproducts. Orthogonal protecting strategies (e.g., trityl groups) are used to differentiate primary alcohols, enabling selective phosphorylation and reducing undesired disubstituted products .
Advanced Research Questions
Q. What strategies optimize radical-induced reductive cleavage to minimize β-configuration isomers in 2'-deoxyadenosine analogs?
- Methodological Answer : Radical conditions (allyltributylstannane, AIBN, toluene under UV) favor α-configuration due to steric hindrance. NOESY NMR confirms stereochemistry by observing strong NOE signals between H-1′ and allylic protons, ensuring >95% α-selectivity. Minor β-isomers are removed via iterative chromatography .
Q. How do researchers evaluate the antiviral activity of 2',3'-dideoxy nucleosides against retroviral polymerases?
- Methodological Answer : Enzymatic assays measure incorporation efficiency into DNA/RNA strands using reverse transcriptase (RT) or RNA polymerase. Chain termination efficacy is quantified via gel electrophoresis or fluorescent labeling. For example, phosphoramidate derivatives of 2',3'-dideoxyadenosine triphosphate (ddATP) are tested for competitive inhibition against natural dATP .
Q. How are contradictory data on diastereomeric ratios in dihydroxylation steps resolved?
- Methodological Answer : OsO₄-mediated dihydroxylation of olefins often produces variable diastereomer ratios (e.g., 1:0.7 in one study ). Computational modeling (DFT calculations) identifies transition-state geometries favoring specific stereochemical outcomes. Adjusting solvent polarity (e.g., acetone/water mixtures) or using chiral auxiliaries can improve selectivity .
Q. What analytical techniques validate the structural integrity of 2',3'-didehydroadenosine derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., absence of 2′-OH signals at δ 4.5–5.5 ppm). NOESY distinguishes α/β configurations.
- Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺ for C₁₀H₁₂N₅O₃: calc. 266.0895, obs. 266.0893).
- X-ray Crystallography : Resolves ambiguity in sugar puckering or base orientation, as demonstrated in yeast RnrI enzyme co-crystal structures .
Q. What safety protocols are critical for handling 2',3'-dideoxy nucleosides in vitro?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coats, and N95 masks to prevent inhalation/contact (H303+H313+H333 hazards) .
- Waste Disposal : Biological waste must be treated with 10% sodium hypochlorite before disposal to deactivate nucleoside analogs .
- Emergency Measures : Immediate decontamination with 5% sodium bicarbonate for spills; artificial respiration if inhaled .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
